2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide -

2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide

Catalog Number: EVT-4605299
CAS Number:
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ICI-199,441 is a synthetically derived molecule classified as an opioid, specifically a κ-opioid receptor (KOR) agonist [, , ]. It is a potent analgesic with limited access to the central nervous system, making it a promising candidate for peripherally-acting pain relief [].

Synthesis Analysis

Multiple papers describe the synthesis of ICI-199,441 and its analogues. Key features include:* The synthesis often involves building upon a core structure of N-[2-(1-pyrrolidinyl)ethyl]acetamide [].* Variations in the N-acyl, N-alkyl, and amino functions are explored to optimize potency and selectivity [].* Introduction of substituents on the ethyl linking moiety using racemic or chiral amino acids is a common strategy [].* Specific details about reaction conditions, reagents, and yields are provided in the respective papers [, , ].

Molecular Structure Analysis
  • The synthesis of ICI-199,441 and its analogues often involves multi-step reactions [, , ].
  • The specific reactions employed include alkylation, acylation, and cyclization reactions [].
  • Detailed descriptions of reaction conditions and reagents are provided in the respective papers [, , ].
Mechanism of Action

ICI-199,441 acts as a KOR agonist, binding to and activating KORs [, , ]. Activation of KORs leads to a variety of downstream effects, including:* Inhibition of neurotransmitter release [].* Modulation of ion channel activity [].* Activation of intracellular signaling pathways [].

Physical and Chemical Properties Analysis
  • The physicochemical properties of ICI-199,441 are essential for its pharmacological activity [].
  • Key properties include its solubility, lipophilicity, and ability to cross the blood-brain barrier [].
  • Modifications to the core structure, such as the addition of a zwitterionic moiety, can alter these properties, influencing its distribution and access to the central nervous system [].
Applications
  • Analgesia: As a potent KOR agonist, ICI-199,441 exhibits significant analgesic effects in animal models of pain [, , ].
  • Treatment of addiction: KOR antagonists have shown promise in preclinical models of addiction, suggesting a potential role for ICI-199,441 analogues in treating substance use disorders [].
  • Treatment of depression: KOR antagonists, including analogues of ICI-199,441, have demonstrated antidepressant-like effects in preclinical models [].
Future Directions
  • Development of peripherally-restricted KOR agonists: Further optimization of ICI-199,441 analogues to minimize central nervous system penetration could lead to novel analgesics with reduced side effects [].
  • Exploration of KOR antagonists for psychiatric disorders: The promising preclinical data on KOR antagonists for depression and addiction warrant further investigation in clinical trials [].
  • Understanding the role of KORs in various physiological processes: ICI-199,441 and its analogues serve as valuable tools for probing the functions of KORs in pain, addiction, and other conditions [].

5,7-Dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (CP-118,954)

  • Compound Description: CP-118,954 is a potent and selective acetylcholinesterase (AChE) inhibitor. It has demonstrated efficacy in increasing extracellular acetylcholine levels in vivo, making it a potential therapeutic agent for cognitive disorders. []
  • Relevance: CP-118,954 shares a core structure with 2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide, featuring a piperidine ring linked to an acetamide moiety through an ethyl bridge. Both compounds belong to the broader class of N-benzylpiperidine acetylcholinesterase inhibitors. [] The difference lies in the aromatic substituents attached to the acetamide nitrogen and the presence of a fused isoxazole-containing tricycle in CP-118,954. []

5,7-Dihydro-7-methyl-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (CP-126,998)

  • Compound Description: CP-126,998 is an acetylcholinesterase (AChE) inhibitor that has shown promise as a potential diagnostic tool for Alzheimer's disease when labeled with carbon-11. []
  • Relevance: CP-126,998 is structurally very similar to CP-118,954 and, consequently, to 2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide. All three compounds share the common motif of a piperidine ring connected to a substituted acetamide through an ethyl linker. [] CP-126,998 differs from CP-118,954 only by the presence of a methyl group on the pyrrolobenzisoxazole ring system, highlighting the subtle structural modifications explored in the development of AChE inhibitors. []
  • Compound Description: [18F]-1 is a radiolabeled derivative of CP-118,954 designed for positron emission tomography (PET) imaging of acetylcholinesterase (AChE). It demonstrates high uptake in AChE-rich brain regions like the striatum. []
  • Relevance: This compound is a direct derivative of CP-118,954, incorporating a fluorine-18 atom for PET imaging. [] The structural similarity to 2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide highlights the interest in radiolabeled analogs for imaging AChE activity, potentially in the context of Alzheimer's disease. []

2-Fluoro Derivative of 5,7-Dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H-pyrrolo[3,2-f]-1,2-benzisoxazol-6-one (2)

  • Compound Description: Compound 2 is another fluorine-substituted derivative of the AChE inhibitor CP-118,954. It displays comparable or even superior binding affinity to AChE compared to the parent compound. []
  • Relevance: This compound further exemplifies the exploration of structural modifications around the CP-118,954 scaffold. [] The presence of a fluorine atom, in this case, at the 2-position of the pyrrolobenzisoxazole ring system, highlights the impact of subtle changes on AChE binding affinity and the development of potent inhibitors like 2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA)

  • Compound Description: DIPPA is a kappa opioid receptor ligand known for its transient agonist effects followed by long-lasting antagonist activity. It exhibits species-dependent behavioral effects, displaying antagonist properties in mice and mixed effects in rats. []
  • Relevance: Although structurally distinct from 2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide, DIPPA provides insights into the structure-activity relationships of compounds targeting opioid receptors. Both compounds feature an acetamide moiety linked to a substituted aromatic ring and a nitrogen-containing heterocycle. DIPPA's focus on the kappa opioid receptor contrasts with the AChE inhibition profile of the target compound, highlighting the diversity of pharmacological targets within this general structural class. []
  • Compound Description: Compound 5 and its aspartic acid conjugates are designed to investigate peripherally-selective opioid agonists. These conjugates display reduced central nervous system penetration and demonstrate activity in pain models, suggesting a potential for peripherally-targeted analgesics. []
  • Relevance: While sharing the core structure of an acetamide connected to a substituted phenyl ring and a pyrrolidine ring, these compounds differ significantly from 2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide in their focus on opioid receptor agonism and their modification with a polar, zwitterionic aspartic acid moiety to limit central nervous system access. [] These differences underline the potential for diverse pharmacological activities within seemingly similar structural frameworks. []
  • Compound Description: Compound 3 is a highly selective 5-HT1F receptor agonist with potential applications in migraine treatment. Its development stemmed from the need for SSOFRAs (Selective Serotonin One F Receptor Agonists) with improved selectivity profiles compared to earlier compounds like sumatriptan. []
  • Compound Description: NAPMA is a small molecule that has shown significant inhibitory effects on osteoclast differentiation. It suppresses the formation of multinucleated, bone-resorbing osteoclasts and downregulates the expression of key osteoclast-specific genes, making it a potential therapeutic agent for osteoporosis and related bone diseases. []
  • Relevance: NAPMA shares the 2-(3-methylphenoxy)acetamide moiety with 2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide. [] This structural similarity highlights how modifications to the remaining parts of the molecules can lead to distinct biological activities. While NAPMA targets osteoclast differentiation, [] the target compound's potential lies in AChE inhibition.

Properties

Product Name

2-(3-methylphenoxy)-N-[2-(1-methyl-4-piperidinyl)ethyl]acetamide

IUPAC Name

2-(3-methylphenoxy)-N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C17H26N2O2/c1-14-4-3-5-16(12-14)21-13-17(20)18-9-6-15-7-10-19(2)11-8-15/h3-5,12,15H,6-11,13H2,1-2H3,(H,18,20)

InChI Key

UMBOHQZJJDDPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2CCN(CC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.